4-(2-Chlorophenylthio)benzoic acid
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Overview
Description
4-(2-Chlorophenylthio)benzoic acid is an organic compound with the molecular formula C13H9ClO2S. It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by a 2-chlorophenylthio group. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 4-(2-Chlorophenylthio)benzoic acid It is known that benzoic acid derivatives can be involved in various biochemical pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound It is known that benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid . This could potentially impact the bioavailability of This compound , but more research is needed to confirm this.
Biochemical Analysis
Biochemical Properties
4-(2-Chlorophenylthio)benzoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the inflammatory response. The compound acts as an inhibitor, binding to the active sites of these enzymes and preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, this compound interacts with various proteins, altering their conformation and function, which can affect signal transduction pathways.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In immune cells, it can reduce the production of inflammatory cytokines by inhibiting the activity of COX and LOX enzymes . In cancer cells, this compound has been shown to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . Furthermore, it influences cell signaling pathways such as the NF-κB pathway, leading to altered gene expression and reduced cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of COX and LOX enzymes, inhibiting their catalytic activity and reducing the production of prostaglandins and leukotrienes . This inhibition is achieved through competitive binding, where this compound competes with the natural substrate, arachidonic acid, for the enzyme’s active site. Additionally, the compound can modulate gene expression by affecting transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but may degrade under extreme pH or temperature . Long-term exposure to this compound in cell culture studies has shown sustained inhibition of COX and LOX activities, leading to prolonged anti-inflammatory effects. Prolonged exposure can also result in adaptive cellular responses, such as upregulation of alternative pathways to compensate for the inhibited enzymes.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound effectively reduces inflammation without significant adverse effects . At higher doses, it can cause toxicity, including liver and kidney damage, due to the accumulation of the compound and its metabolites . Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits, while exceeding this dose can lead to toxicity.
Metabolic Pathways
This compound is metabolized primarily in the liver through phase I and phase II metabolic pathways . Phase I metabolism involves oxidation by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions in phase II metabolism, such as glucuronidation or sulfation, to increase their solubility and facilitate excretion . The compound’s metabolism can affect its bioavailability and duration of action.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which influence its cellular uptake and efflux . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue.
Subcellular Localization
This compound localizes to various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the compound’s interaction with mitochondrial proteins can lead to its accumulation in the mitochondria, where it exerts its pro-apoptotic effects . Additionally, its presence in the endoplasmic reticulum can affect protein folding and stress responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenylthio)benzoic acid typically involves the reaction of 2-chlorothiophenol with 4-bromobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to increase yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the 2-chlorophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the 2-chlorophenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Chlorophenylthio)benzoic acid is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromophenylthio)benzoic acid
- 4-(2-Methylphenylthio)benzoic acid
- 4-(2-Fluorophenylthio)benzoic acid
Uniqueness
4-(2-Chlorophenylthio)benzoic acid is unique due to the presence of the chlorine atom in the 2-chlorophenylthio group, which imparts distinct chemical properties such as increased reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(2-chlorophenyl)sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2S/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDLDVXKMIFTOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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